

Application Note: High-Fidelity Library Synthesis Using 3,3-Difluoroazepane HCl

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Compound of Interest

Compound Name: 3,3-Difluoroazepane hydrochloride

CAS No.: 1228231-35-3

Cat. No.: B1447372

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Abstract & Strategic Value

In the pursuit of novel chemical space beyond the "flatland" of traditional aromatic scaffolds, **3,3-Difluoroazepane Hydrochloride** (CAS: 477861-59-9 / 283173-50-2 dependent on isomer/salt form) has emerged as a high-value building block.^[1]

Unlike its five-membered (pyrrolidine) or six-membered (piperidine) analogs, the seven-membered azepane ring offers a unique conformational flexibility that allows substituents to explore distinct vectors in a protein binding pocket.^[1] The incorporation of a gem-difluoro motif at the C3 position provides two critical advantages:

- **Metabolic Blocking:** It prevents oxidative metabolism at a typically labile position (to the methylene, to the nitrogen).^[1]
- **pKa Modulation:** The electron-withdrawing fluorine atoms lower the basicity of the amine, improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the

fraction of ionized species at physiological pH.

This guide details the protocols for utilizing this monomer in high-throughput library synthesis, addressing the specific challenges posed by its reduced nucleophilicity and salt handling.[1]

Physicochemical Profile

Understanding the shift in properties between the parent azepane and the fluorinated analog is critical for reaction planning.



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Workflow Visualization

The following diagram outlines the decision logic for incorporating 3,3-difluoroazepane into diversity-oriented libraries.



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Figure 1: Strategic workflow for deploying 3,3-difluoroazepane in parallel synthesis.

Experimental Protocols

Protocol A: Handling & Free-Basing (Critical Precursor Step)

Context: The HCl salt is hygroscopic and acidic.[1] Direct use in palladium-catalyzed reactions (Buchwald-Hartwig) or sensitive acylations can poison catalysts or alter stoichiometry.[1]

Procedure:

- Dissolve 3,3-difluoroazepane HCl (1.0 equiv) in minimal water.[1]
- Add 2M NaOH (2.0 equiv) until pH > 12.
- Extract 3x with Dichloromethane (DCM).[1] Note: Do not use Ether/Heptane as the fluorinated amine has higher polarity.
- Dry combined organics over anhydrous Na₂SO₄.
- Concentrate carefully under reduced pressure (keep bath < 30°C; the free amine is volatile). [1]
- Validation: 19F NMR should show a clean doublet/multiplet without the broad shifts associated with ammonium salts.

Protocol B: Amide Coupling (Library Scale)

Context: Due to the inductive effect of the

-fluorines, the nitrogen is less nucleophilic.[1] Standard EDC/HOBt conditions often fail or proceed slowly.[1] HATU is the preferred reagent.[1]

Reagents:

- Carboxylic Acid (1.0 equiv)[1]

- 3,3-Difluoroazepane (Free base or HCl + excess base) (1.2 equiv)[1]
- HATU (1.2 equiv)[1]
- DIPEA (3.0 equiv if using HCl salt; 1.5 equiv if free base)[1]
- Solvent: DMF (anhydrous)[1]

Step-by-Step:

- Pre-activate the Carboxylic Acid: In a vial, mix acid, HATU, and DIPEA in DMF. Shake for 15 mins at RT.
- Add the Amine: Introduce 3,3-difluoroazepane.[1]
- Reaction: Shake at 40°C for 16 hours. Note: The slight heat helps overcome the electronic deactivation of the amine.
- Workup: Dilute with EtOAc, wash with sat.[1] LiCl (to remove DMF), then NaHCO₃. [1]
- Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: SNAr Heteroaryl Coupling

Context: The 7-membered ring introduces steric hindrance, and the fluorines reduce nucleophilicity. This reaction requires a highly activated electrophile (e.g., 2-fluoropyridine, 4-chloropyrimidine).[1]

Reagents:

- Heteroaryl Halide (1.0 equiv)[1]
- 3,3-Difluoroazepane HCl (1.2 equiv)[1]
- Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]
- Solvent: DMSO or NMP[1]

Step-by-Step:

- Dispense solid K_2CO_3 and Amine salt into the reaction vessel.
- Add Heteroaryl Halide dissolved in DMSO.
- Reaction: Heat to 100°C - 110°C for 12–24 hours. Warning: Do not seal standard glass vials if using low-boiling halides; use pressure-rated vessels.
- Monitoring: Monitor by LCMS. If conversion < 50% after 6 hours, spike with 0.1 equiv of DMAP (nucleophilic catalyst).[1]

Troubleshooting & Optimization



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